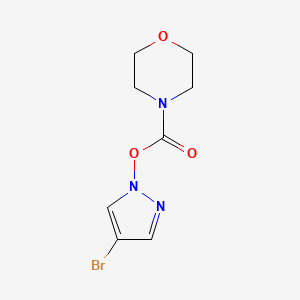
(4-bromopyrazol-1-yl) morpholine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-bromopyrazol-1-yl) morpholine-4-carboxylate is a chemical compound that combines the structural features of morpholine, carboxylic acid, and pyrazole
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromopyrazol-1-yl) morpholine-4-carboxylate typically involves the esterification of morpholine-4-carboxylic acid with 4-bromo-pyrazole. The reaction can be carried out using standard esterification techniques, such as the use of a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually conducted in an anhydrous solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
(4-bromopyrazol-1-yl) morpholine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Hydrolysis: The ester bond can be hydrolyzed to yield morpholine-4-carboxylic acid and 4-bromo-pyrazole.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester bond.
Major Products
Substitution: Products will vary depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced derivatives of the original compound.
Hydrolysis: Morpholine-4-carboxylic acid and 4-bromo-pyrazole.
Wissenschaftliche Forschungsanwendungen
(4-bromopyrazol-1-yl) morpholine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (4-bromopyrazol-1-yl) morpholine-4-carboxylate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morpholine-4-carboxylic Acid Esters: Compounds with similar ester functional groups but different substituents on the pyrazole ring.
4-Bromo-pyrazole Derivatives: Compounds with the same pyrazole ring but different ester groups.
Eigenschaften
Molekularformel |
C8H10BrN3O3 |
|---|---|
Molekulargewicht |
276.09 g/mol |
IUPAC-Name |
(4-bromopyrazol-1-yl) morpholine-4-carboxylate |
InChI |
InChI=1S/C8H10BrN3O3/c9-7-5-10-12(6-7)15-8(13)11-1-3-14-4-2-11/h5-6H,1-4H2 |
InChI-Schlüssel |
SLRCAFNMWBRXJF-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C(=O)ON2C=C(C=N2)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
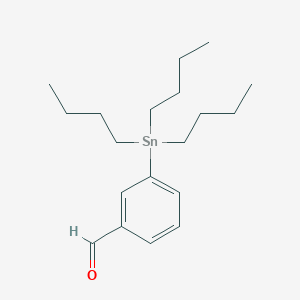
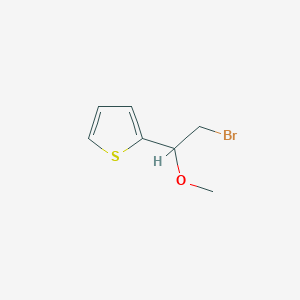

![tert-Butyl 6-{[(2-nitrophenyl)sulfonyl]amino}hexylcarbamate](/img/structure/B8417204.png)
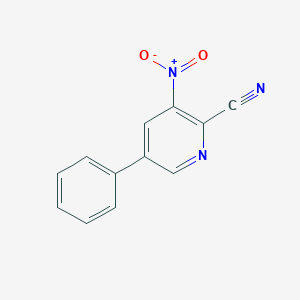
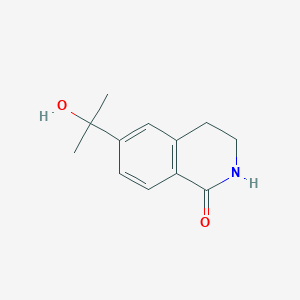
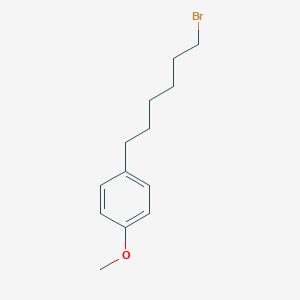

![N-[2-(4-methoxyphenyl)-1-methylethyl]-N-ethyl-(piperidin-4-ylmethyl)amine](/img/structure/B8417234.png)


![[4-[(5S)-5-(acetamidomethyl)-2-oxo-oxazolidin-3-yl]-2-fluoro-phenyl]sulfanylmethyl thiocyanate](/img/structure/B8417262.png)


